![molecular formula C21H24N2O B5779868 2-(4-Tert-butylphenyl)-3-propylquinazolin-4-one](/img/structure/B5779868.png)
2-(4-Tert-butylphenyl)-3-propylquinazolin-4-one
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Overview
Description
2-(4-Tert-butylphenyl)-3-propylquinazolin-4-one is a synthetic organic compound that belongs to the quinazolinone family. This compound is characterized by a quinazolinone core structure substituted with a tert-butylphenyl group at the 2-position and a propyl group at the 3-position. Quinazolinones are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Tert-butylphenyl)-3-propylquinazolin-4-one typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of 4-tert-butylaniline and 3-propyl-2-aminobenzoic acid.
Cyclization: The key step involves the cyclization of these intermediates to form the quinazolinone core. This is usually achieved through a condensation reaction under acidic or basic conditions.
Substitution: The tert-butylphenyl group is introduced via a Friedel-Crafts alkylation reaction, using tert-butylbenzene and a suitable catalyst such as aluminum chloride (AlCl3) or ferric chloride (FeCl3).
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, yield, and cost-effectiveness. Techniques such as microwave-assisted synthesis and continuous flow chemistry may be employed to enhance reaction efficiency and reduce production time.
Chemical Reactions Analysis
Types of Reactions
2-(4-Tert-butylphenyl)-3-propylquinazolin-4-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) to introduce functional groups such as hydroxyl or carbonyl groups.
Reduction: Reduction reactions using agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can convert carbonyl groups to alcohols.
Common Reagents and Conditions
Oxidation: KMnO4, CrO3, H2O2
Reduction: LiAlH4, NaBH4
Substitution: AlCl3, FeCl3, H2SO4
Major Products Formed
Oxidation: Hydroxylated or carbonylated derivatives
Reduction: Alcohol derivatives
Substitution: Various substituted quinazolinones
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory, anticancer, and antimicrobial activities.
Industry: Utilized in the development of novel materials and as a precursor for the synthesis of specialty chemicals.
Mechanism of Action
The mechanism of action of 2-(4-Tert-butylphenyl)-3-propylquinazolin-4-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by:
Inhibition of Enzymes: Binding to the active site of enzymes and inhibiting their activity.
Receptor Modulation: Interacting with receptors to modulate their signaling pathways.
Pathway Involvement: Affecting various cellular pathways, including those involved in cell proliferation, apoptosis, and inflammation.
Comparison with Similar Compounds
2-(4-Tert-butylphenyl)-3-propylquinazolin-4-one can be compared with other quinazolinone derivatives, such as:
- 2-(4-Methylphenyl)-3-propylquinazolin-4-one
- 2-(4-Ethylphenyl)-3-propylquinazolin-4-one
- 2-(4-Isopropylphenyl)-3-propylquinazolin-4-one
Uniqueness
The presence of the tert-butyl group in this compound imparts unique steric and electronic properties, which can influence its reactivity and biological activity. This makes it distinct from other similar compounds and may contribute to its specific applications and effects.
Properties
IUPAC Name |
2-(4-tert-butylphenyl)-3-propylquinazolin-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24N2O/c1-5-14-23-19(15-10-12-16(13-11-15)21(2,3)4)22-18-9-7-6-8-17(18)20(23)24/h6-13H,5,14H2,1-4H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VRKAVTZMXMEGLL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1C(=NC2=CC=CC=C2C1=O)C3=CC=C(C=C3)C(C)(C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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